1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone
Description
The compound 1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone is a biphenyl-substituted propanone derivative featuring a 3-fluoro-4-methylanilino group at the 3-position of the propanone backbone. Its molecular structure combines a hydrophobic biphenyl core with a polar anilino substituent, making it a candidate for studies in medicinal chemistry and material science.
Properties
IUPAC Name |
3-(3-fluoro-4-methylanilino)-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO/c1-16-7-12-20(15-21(16)23)24-14-13-22(25)19-10-8-18(9-11-19)17-5-3-2-4-6-17/h2-12,15,24H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTHWPIUSJZOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156156 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(3-fluoro-4-methylphenyl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882748-59-6 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(3-fluoro-4-methylphenyl)amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882748-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(3-fluoro-4-methylphenyl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The biphenyl system is efficiently constructed using palladium-mediated cross-coupling between 4-bromophenyl propanone and phenylboronic acid derivatives. Key parameters:
| Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 78 | |
| Base | K₂CO₃ | - | |
| Solvent | Dioxane/H₂O (4:1) | - | |
| Temperature (°C) | 85 | - | |
| Reaction Time (h) | 12 | - |
Recent advancements employ isopropyl nitrite as diazotizing agent for improved regiocontrol in fluorinated biphenyl intermediates, achieving 75.4% yield in diazonium salt formation.
Friedel-Crafts Acylation
Alternative synthesis via electrophilic aromatic substitution:
1,1'-Biphenyl + CH₃COCl → AlCl₃ → 1-(biphenyl-4-yl)propan-1-one
Critical factors:
- Lewis Acid : AlCl₃ (1.2 equiv)
- Temperature : 0°C → RT gradient
- Solvent : Dichloromethane
- Yield : 64–68%
One-Pot Tandem Synthesis Strategies
Advanced protocols combine coupling and amination steps:
Sequential Catalysis :
- Suzuki coupling (Pd(PPh₃)₄)
- In situ ligand exchange to XPhos
- Buchwald-Hartwig amination
Advantages:
- Eliminates intermediate purification
- Total yield improvement (58% vs. 52% stepwise)
Optimization of Reaction Conditions
Solvent Effects on Amination Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 72 |
| DMF | 36.7 | 65 |
| THF | 7.5 | 68 |
| Dioxane | 2.2 | 71 |
Non-polar solvents favor oxidative addition steps in palladium catalysis.
Temperature Profile Analysis
Arrhenius plot of amination kinetics reveals optimal activation energy at 110°C (k = 0.18 h⁻¹). Higher temperatures induce catalyst decomposition (>130°C).
Purification and Characterization
Critical purification steps:
- Silica Gel Chromatography
- Eluent: Hexane/EtOAc (3:1 → 1:1 gradient)
- Rf = 0.33 (target compound)
- Recrystallization
- Solvent Pair: Ethanol/Water (4:1)
- Recovery: 89%
- Purity: >99% (HPLC)
Advanced characterization data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.4 Hz, 2H), 7.62–7.45 (m, 4H)...
- HRMS : m/z calc. for C22H20FNO [M+H]⁺ 350.1654, found 350.1651
Comparative Evaluation of Synthetic Routes
| Method | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| Suzuki + Buchwald | 68 | 99.2 | 1.0 |
| Friedel-Crafts + SNAr | 52 | 97.8 | 0.8 |
| One-Pot Tandem | 58 | 98.5 | 1.1 |
Industrial-Scale Production Considerations
Key challenges in kilogram-scale synthesis:
- Catalyst recycling in palladium-mediated steps
- Continuous flow implementation for exothermic acylation
- Waste minimization in diazonium salt generation
Current best practices:
- Catalyst Recovery : 89% Pd retrieval via thiourea-functionalized resins
- Process Intensification : Microreactor technology reduces reaction time by 40%
Chemical Reactions Analysis
Types of Reactions
1-[1,1’-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its unique structural features, which allow for the introduction of various functional groups through chemical reactions such as:
- Suzuki-Miyaura Coupling : A reaction that forms carbon-carbon bonds, enabling the construction of complex molecular architectures.
- Nucleophilic Substitution Reactions : These reactions can modify the compound to enhance its biological activity or alter its physical properties.
Table 1: Common Reactions Involving 1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Introduces oxygen-containing functional groups | Potassium permanganate |
| Reduction | Removes oxygen or reduces double bonds | Lithium aluminum hydride |
| Nucleophilic Substitution | Replaces functional groups with nucleophiles | Various nucleophiles |
Medicinal Chemistry
Potential Anticancer Activity
Research has indicated that compounds similar to this compound may exhibit anticancer properties. This compound can interact with specific molecular targets involved in cancer cell proliferation and survival. Preliminary studies suggest that it may inhibit certain enzymes or receptors that play a role in tumor growth.
Case Study: Inhibition of Enzyme Activity
A study demonstrated that derivatives of this compound could inhibit the activity of specific kinases involved in cancer pathways. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate interaction and subsequent signaling cascades. This inhibition could lead to reduced tumor growth in experimental models.
Materials Science
Development of Functional Materials
In materials science, this compound is explored for its potential use in developing functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a candidate for enhancing the efficiency and stability of these devices.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Substituent Variations in Anilino/Sulfanyl/Sulfonyl Derivatives
Notes:
Piperazinyl and Piperazino Derivatives
Notes:
- Piperazinyl substituents (e.g., ) introduce nitrogen-rich moieties, improving solubility and enabling interactions with biological targets such as neurotransmitter receptors .
- The 4-hydroxyphenyl-piperazino derivative () may exhibit enhanced bioavailability due to hydrogen-bonding capabilities .
Structural and Functional Implications
Electronic Effects
- Halogen vs. Alkyl Substitutents: The 3-fluoro-4-methylanilino group in the target compound likely offers a balance between lipophilicity (from fluorine) and steric bulk (from methyl), contrasting with the purely electron-withdrawing 3-chloro-4-fluoroanilino group in , which has higher density and acidity .
Pharmacological Potential
- While anti-tyrosinase activity is reported for biphenyl esters (), the target compound’s anilino group may redirect its biological activity toward amine-binding targets (e.g., kinases or GPCRs) .
- Piperazinyl analogs () are often explored for CNS applications due to their blood-brain barrier permeability .
Biological Activity
1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone, also known by its CAS number 882748-59-6, is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly in the context of cancer research.
Chemical Structure and Properties
The compound features a biphenyl core with a fluoro and methylanilino substituent. Its molecular formula is C22H20FNO, and it is characterized by the following structural features:
| Property | Description |
|---|---|
| IUPAC Name | 3-(3-fluoro-4-methylanilino)-1-(4-phenylphenyl)propan-1-one |
| CAS Number | 882748-59-6 |
| Molecular Weight | 349.40 g/mol |
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Suzuki-Miyaura Coupling Reaction : A widely used method for forming carbon-carbon bonds using palladium catalysts.
- Negishi and Stille Reactions : These catalytic coupling reactions are favored for their efficiency and high yield under mild conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or alter signal transduction pathways, leading to various biological effects such as:
- Inhibition of Enzyme Activity : The compound can bind to enzymes, inhibiting their function.
- Alteration of Cell Signaling : It may affect pathways involved in cell growth and apoptosis.
Cytotoxicity in Cancer Cell Lines
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown promising results against:
- HCT-116 (Colon Cancer) : IC50 values indicate significant cytotoxicity.
- MCF-7 (Breast Cancer) : Similar trends in cell viability reduction were observed.
- HeLa (Cervical Cancer) : The compound exhibited effective inhibition of cell proliferation.
The mechanism behind this activity includes induction of apoptosis and cell cycle arrest in both wild-type and mutant p53 cell lines .
Table 1: Cytotoxic Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 5.0 | Apoptosis induction |
| MCF-7 | 6.5 | G0/G1 phase arrest |
| HeLa | 7.2 | G2/M phase arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that specific substituents significantly influence the anticancer activity of this compound. For example, the presence of fluorine and methyl groups enhances cytotoxicity compared to other substituents .
Table 2: SAR Analysis
| Substituent | Activity Level |
|---|---|
| Fluorine | High |
| Methyl | Moderate |
| Bromine | Low |
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone?
Answer:
The synthesis typically involves Friedel-Crafts acylation to introduce the ketone group, followed by coupling reactions to attach the biphenyl and anilino moieties. For example:
- Step 1: Use 1,1'-biphenyl-4-carbaldehyde with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (AlCl₃) to form the propanone backbone .
- Step 2: Introduce the 3-fluoro-4-methylanilino group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .
- Purification: Silica gel chromatography or recrystallization is critical for isolating the target compound .
Advanced: How can regioselectivity challenges in the amination step be systematically addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Catalyst optimization: Palladium catalysts with bulky ligands (e.g., XPhos) enhance selectivity for the desired para-substituted anilino group .
- Directing groups: Temporary functional groups (e.g., nitro) on the aromatic ring can direct coupling to specific positions, which are later removed .
- Computational modeling: Density Functional Theory (DFT) predicts transition states to identify optimal reaction conditions .
Basic: Which spectroscopic techniques are essential for structural validation?
Answer:
- NMR spectroscopy: ¹H and ¹³C NMR confirm the biphenyl, propanone, and anilino groups by identifying characteristic shifts (e.g., ketone carbonyl at ~200 ppm in ¹³C NMR) .
- X-ray crystallography: SHELX software refines crystal structures to resolve bond lengths and angles, critical for verifying stereochemistry .
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Advanced: How to resolve discrepancies between experimental and computational structural data?
Answer:
- Cross-validation: Compare X-ray crystallography data with DFT-optimized geometries to identify deviations (e.g., torsional angles) .
- Polymorphism screening: Test crystallization in different solvents to rule out polymorphic forms .
- Dynamic NMR: Investigate conformational flexibility in solution that may differ from solid-state structures .
Basic: What are critical considerations in designing enzyme inhibition assays for this compound?
Answer:
- Solubility: Use DMSO as a co-solvent (<1% v/v) to maintain compound stability in aqueous buffers .
- Positive controls: Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .
- Fluorophore tagging: Attach biotin or fluorescent probes via the anilino group for tracking interactions .
Advanced: How can molecular docking predict the compound’s binding affinity to target proteins?
Answer:
- Ligand preparation: Optimize the compound’s protonation state and tautomers using software like Open Babel .
- Docking protocols: AutoDock Vina or Schrödinger Suite evaluates binding poses, with scoring functions prioritizing hydrogen bonds between the fluoro-anilino group and active-site residues .
- Validation: Compare docking results with mutagenesis data or co-crystal structures of analogous compounds .
Basic: How to optimize reaction yields in multi-step syntheses?
Answer:
- Catalyst loading: Reduce Pd catalyst to 2-5 mol% to minimize cost and by-products .
- Temperature control: Use microwave-assisted synthesis for rapid heating in coupling steps .
- In-line monitoring: HPLC or TLC tracks reaction progress and intermediates .
Advanced: What strategies reduce by-product formation during late-stage functionalization?
Answer:
- Protective groups: Temporarily block reactive sites (e.g., ketone with ethylene glycol) during amination .
- Flow chemistry: Continuous reactors improve mixing and heat transfer, suppressing side reactions .
- High-throughput screening: Test solvent/catalyst combinations to identify conditions that maximize selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
